molecular formula C15H28N2O3 B12347517 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Katalognummer: B12347517
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: TVWJNPSVCJUULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a diazaspirocyclic compound featuring a spiro[5.5]undecane core with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate group at position 2. This structural motif is significant in medicinal chemistry, particularly in the design of bioisosteres for piperazine derivatives, which are prevalent in kinase inhibitors and PARP (poly-ADP ribose polymerase) targeting agents.

Eigenschaften

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJNPSVCJUULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing via Alkylation or Reductive Amination

A common approach involves cyclizing linear precursors to form the spirocyclic structure. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) is synthesized via reductive amination of a diketone intermediate, followed by Boc protection. Key steps include:

  • Cyclization : Treating a bis-amine with a dialdehyde or diketone under acidic or reductive conditions.
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane.

Tosylation and Magnesium-Mediated Reduction

A patented method for analogous spiro compounds (e.g., tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) employs tosylation and magnesium-mediated reduction. The process involves:

  • Malonate ester formation from ethyl malonate.
  • Lithium borohydride reduction to a diol.
  • Tosylation with p-toluenesulfonyl chloride.
  • Cs2CO3-mediated ring closure in acetonitrile.
    This method yields the spirocyclic core in 70% efficiency after purification.

Introduction of the Hydroxymethyl Group

Direct Hydroxymethylation of the Spirocyclic Amine

The hydroxymethyl group is introduced via nucleophilic substitution or oxidation. One route involves:

  • Boc Deprotection : Treating tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with HCl in dioxane to free the secondary amine.
  • Mannich Reaction : Reacting the amine with formaldehyde under basic conditions to install the hydroxymethyl moiety.
  • Re-protection : Reintroducing the Boc group if necessary.

Benzyl-Protected Intermediate Strategy

A related compound, tert-butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1706438-41-6), is synthesized first, followed by debenzylation:

  • Benzyl Group Introduction : Alkylation with benzyl bromide in the presence of K2CO3.
  • Hydrogenolysis : Catalytic hydrogenation (H2, Pd/C) removes the benzyl group, yielding the hydroxymethyl derivative.

Optimized Synthetic Protocols

Seven-Step Industrial Synthesis (Adapted from CN111620869A)

The patent CN111620869A outlines a scalable route for spirocyclic amines, adaptable to the target compound:

Step Reaction Conditions Yield
1 Ethyl malonate alkylation Ethanol, 25–80°C, 5 h 85%
2 LiBH4 reduction THF, 0–70°C, 2.5 h 90%
3 Tosylation CH2Cl2, TsCl, 25°C, 12 h 100%
4 Cs2CO3-mediated cyclization Acetonitrile, 90°C, 3 h 70%
5 Mg turnings reduction Methanol, 25–80°C, 1 h 100%
6 Boc protection Boc2O, K2CO3, THF/H2O, 25°C, 12 h 80%
7 Hydroxymethylation Formaldehyde, NaOH, 25°C, 6 h 65%

One-Pot Reductive Amination

A streamlined method reported in academic studies combines spirocycle formation and hydroxymethylation:

  • Reagents : Diketone, Boc-protected diamine, NaBH(OAc)3.
  • Conditions : CH2Cl2, 25°C, 24 h.
  • Yield : 58–72% after column chromatography.

Analytical and Process Considerations

Critical Quality Attributes

  • Purity : ≥95% (HPLC, UV detection at 254 nm).
  • Byproducts : Residual benzyl groups (≤0.1%) or over-reduced amines.
  • Chiral Purity : Racemic mixtures are common unless chiral auxiliaries are used.

Solvent and Catalyst Selection

  • Solvents : THF, acetonitrile, and dichloromethane are preferred for cyclization.
  • Catalysts : Pd/C (10% w/w) for hydrogenolysis.

Industrial-Scale Challenges

Tosylation Side Reactions

Excess TsCl leads to sulfonate esters, necessitating strict stoichiometric control.

Boc Group Stability

Acidic conditions during hydroxymethylation may cleave the Boc group, requiring sequential protection.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems improve safety in hydrogenation and reduction steps, achieving 90% conversion in ≤30 min.

Enzymatic Hydroxymethylation

Preliminary studies use alcohol dehydrogenases to install the hydroxymethyl group enantioselectively (ee >98%).

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl-1-(Hydroxymethyl)-3,9-diazaspiro[5.5]undecan-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Grubbs-Katalysator für Olefin-Metathese, Kaliumpermanganat für Oxidation und Lithiumaluminiumhydrid für Reduktion . Die Bedingungen variieren je nach der gewünschten Reaktion, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt gebildet wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-1-(Hydroxymethyl)-3,9-diazaspiro[5.5]undecan-3-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass es das MmpL3-Protein von Mycobacterium tuberculosis hemmt, das für das Überleben des Bakteriums essentiell ist. Diese Hemmung stört den Transport essentieller Moleküle, was zum Absterben der Bakterien führt.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The diazaspiro[5.5]undecane core serves as a rigid scaffold that mimics piperazine’s conformational flexibility while reducing metabolic instability. Substituents at positions 1, 3, and 9 critically influence bioactivity and solubility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Weight Key Functional Groups
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate 1: hydroxymethyl; 3: tert-butyl Not reported Hydroxyl, carbamate
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1800219-15-1) 1: hydroxyl; 3: tert-butyl 270.37 Hydroxyl, carbamate
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) 9: oxo; 3: tert-butyl 269.36 Ketone, carbamate
tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1263178-12-6) 1: fluoro; 3: tert-butyl 272.34 Fluorine, carbamate
Compound 17b (Olaparib analog) 9: fluorobenzoyl; 3: tert-butyl 537.59 Fluorobenzoyl, carbamate

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydroxymethyl vs. Hydroxyl analogs : The hydroxymethyl group (target compound) likely enhances aqueous solubility compared to the hydroxyl variant (CAS 1800219-15-1) due to increased polarity, though stability under acidic conditions may be compromised .
  • Fluorinated analogs : The 1-fluoro derivative (CAS 1263178-12-6) exhibits improved metabolic stability and membrane permeability, as fluorine reduces oxidative degradation .
  • 9-Oxo analog (CAS 873924-08-4) : The ketone group at position 9 increases rigidity but may reduce bioavailability due to higher hydrophobicity .

Biologische Aktivität

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1823562-19-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings.

The molecular formula of this compound is C15H29ClN2O3C_{15}H_{29}ClN_{2}O_{3}, with a molecular weight of approximately 320.86 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility and stability in biological environments .

PropertyValue
Molecular FormulaC15H29ClN2O3
Molecular Weight320.86 g/mol
CAS Number1823562-19-1
StructureChemical Structure

The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antitumor Activity

In studies involving cancer cell lines, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis. The exact pathways involved are still under investigation, but it appears to disrupt critical signaling cascades necessary for tumor growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : The compound exhibited a zone of inhibition greater than that of standard antibiotics used in the study.
  • Case Study on Antitumor Effects :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity and reduce toxicity:

  • Synthesis of Analogues : Modifications at the nitrogen positions have led to compounds with improved potency against specific cancer cell lines.
  • Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile compared to conventional chemotherapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.